molecular formula C18H13N3OS2 B2525451 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 863588-59-4

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2525451
CAS RN: 863588-59-4
M. Wt: 351.44
InChI Key: ZEVAQCJSDWNQKV-UHFFFAOYSA-N
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Description

The compound N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that is presumed to have biological activity due to the presence of thiazolo[5,4-b]pyridin and thiophen-2-yl moieties. These structural motifs are commonly found in molecules with various pharmacological properties, such as anticancer, antifungal, and kinase inhibitory activities .

Synthesis Analysis

The synthesis of related thiazolo[5,4-b]pyridin-2-yl compounds typically involves the use of electrophilic building blocks, such as 2-chloro-N-phenylacetamide, which can undergo ring closure reactions to form the desired heterocyclic frameworks . The synthesis of similar compounds has been reported to proceed via one-pot reactions under mild conditions, which is advantageous for producing a variety of heterocyclic derivatives efficiently .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is often confirmed using analytical and spectral data, including 1H NMR, 13C NMR, IR, and MS. Single crystal X-ray data can also be used to confirm the structure of representative compounds .

Chemical Reactions Analysis

Compounds with thiazolo[5,4-b]pyridin-2-yl and thiophen-2-yl groups can participate in various chemical reactions. The electrophilic nature of the acetamide moiety allows for further functionalization and the formation of polyfunctionally substituted heterocyclic compounds. The reactivity can be directed towards the formation of rings such as thiophene, thiazole, and pyridine, among others .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide and related compounds are characterized by their heterocyclic nature. These properties are influenced by the substituents on the heterocycles, which can affect solubility, stability, and reactivity. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties and, consequently, the biological activity of the compounds .

Scientific Research Applications

Thiophene Analogues and Carcinogenicity Studies

Research on thiophene analogues, including structures similar to N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide, has explored their potential carcinogenicity. Studies synthesized thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl, examining their biological activity. These compounds were evaluated using the Salmonella reverse-mutation assay and the cell-transformation assay, indicating potential carcinogenicity but casting doubt on their capability to elicit tumors in vivo. This research underscores the importance of assessing in vitro predictions of carcinogenicity for new compounds (Ashby et al., 1978).

Heterocyclic Compounds in Optical Sensors

The significance of heterocyclic compounds, including pyrimidine and thiazole derivatives, extends into the development of optical sensors due to their biological and medicinal applications. These compounds are utilized as recognition units in sensor synthesis, showcasing their versatility beyond pharmaceutical applications. This highlights the broader scientific interest in heterocyclic compounds for developing advanced sensing technologies and exploring their multifaceted biological roles (Jindal & Kaur, 2021).

Metabotropic Glutamate Receptor Antagonists

In the context of central nervous system (CNS) research, certain thiazole derivatives have been identified as selective antagonists for metabotropic glutamate receptor subtype 5 (mGluR5), indicating their potential utility in treating neurodegeneration, addiction, anxiety, and pain management. This demonstrates the therapeutic potential of such compounds in neurological conditions, offering a pathway for developing new CNS-acting drugs (Lea & Faden, 2006).

Antimicrobial and Antiviral Applications

The broad-spectrum applications of heterocyclic compounds have also been recognized in antimicrobial and antiviral contexts. For instance, nitazoxanide, a nitrothiazole derivative, showcases efficacy against a variety of Gram-positive and Gram-negative bacteria, parasites, and certain viruses. This underlines the versatility of heterocyclic compounds in drug development, extending their utility to infectious disease management (Bharti et al., 2021).

Optoelectronic Materials

Research on quinazolines and pyrimidines has revealed their utility in creating novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, exhibit luminescent and electroluminescent properties, making them suitable for electronic devices, luminescent elements, and photoelectric conversion elements. This application demonstrates the intersection of organic chemistry with material science, opening new avenues for the development of advanced electronic and photonic devices (Lipunova et al., 2018).

properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-16(11-14-3-2-10-23-14)20-13-7-5-12(6-8-13)17-21-15-4-1-9-19-18(15)24-17/h1-10H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVAQCJSDWNQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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